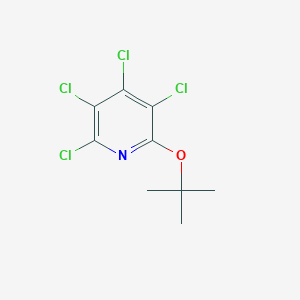
2-tert-Butoxy-3,4,5,6-tetrachloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple chlorine atoms and a tert-butoxy group in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-tert-butoxypyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butoxy-3,4,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carbonyl compounds such as aldehydes and ketones.
Reduction: Products include partially or fully dechlorinated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butoxy-3,4,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine involves its interaction with specific molecular targets. The chlorine atoms and tert-butoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-tert-Butoxy-3,4,5-trichloropyridine
- 2-tert-Butoxy-3,5,6-trichloropyridine
Uniqueness
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is unique due to the presence of four chlorine atoms and a tert-butoxy group, which impart distinct chemical and physical properties. Compared to similar compounds with fewer chlorine atoms, it exhibits higher reactivity and a broader range of applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
89752-09-0 |
|---|---|
Fórmula molecular |
C9H9Cl4NO |
Peso molecular |
289.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H9Cl4NO/c1-9(2,3)15-8-6(12)4(10)5(11)7(13)14-8/h1-3H3 |
Clave InChI |
FGDVWSGUNDQPJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

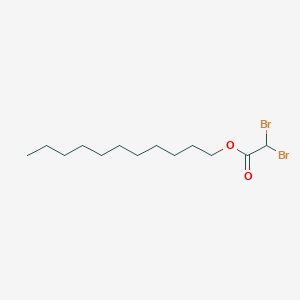
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
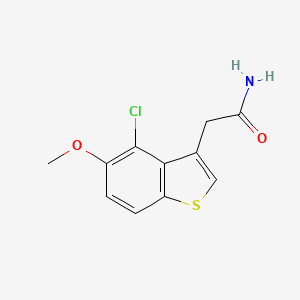
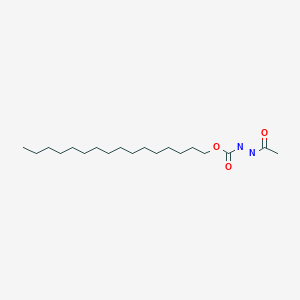
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
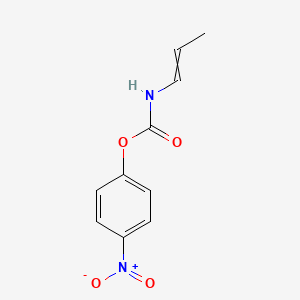
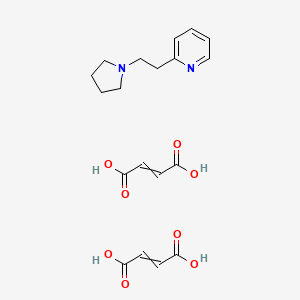
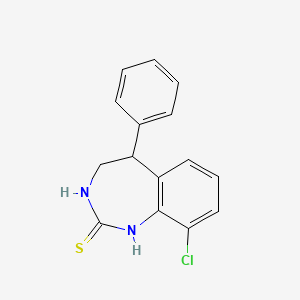
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
